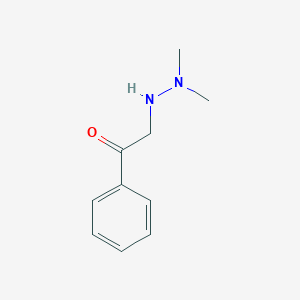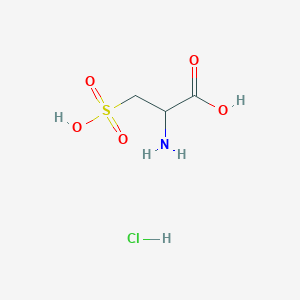
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that features a quinazoline core, a sulfonyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common route starts with the chlorosulfonation of 2,4-quinazolinediamine to produce 2,4-diamino-6-quinazolinesulfonyl chloride . This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in folate metabolism, thereby exerting antibacterial or antimalarial effects . The sulfonyl group and quinazoline core are critical for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-6-quinazolinesulfonyl chloride: Shares the quinazoline and sulfonyl features but lacks the piperazine and carboxylic acid ethyl ester groups.
Quinacillin: A semisynthetic penicillin with a similar quinazoline core but different functional groups.
Uniqueness
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a quinazoline core, sulfonyl group, and piperazine ring, which confer specific chemical properties and biological activities not found in other similar compounds.
Eigenschaften
CAS-Nummer |
92144-25-7 |
|---|---|
Molekularformel |
C15H20N6O4S |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
ethyl 4-(2,4-diaminoquinazolin-6-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N6O4S/c1-2-25-15(22)20-5-7-21(8-6-20)26(23,24)10-3-4-12-11(9-10)13(16)19-14(17)18-12/h3-4,9H,2,5-8H2,1H3,(H4,16,17,18,19) |
InChI-Schlüssel |
WNURERGSLOPXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


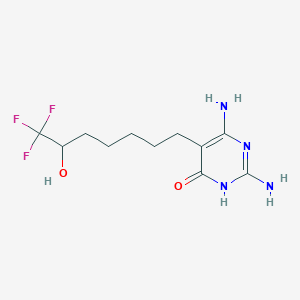

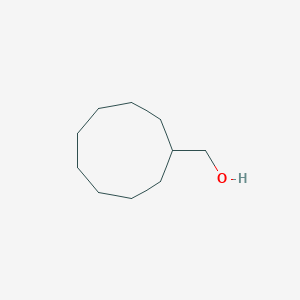
![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)
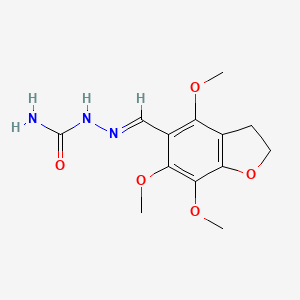

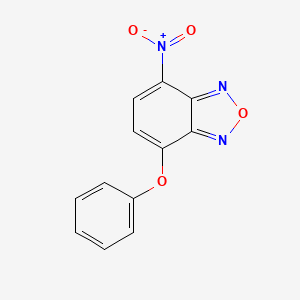
![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)


